1-(2,6-Dichloro-4-nitrophenyl)-1H-pyrrole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,6-dichloro-4-nitrophenyl)pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-8-5-7(14(15)16)6-9(12)10(8)13-3-1-2-4-13/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNFZAVVUKORSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 2,6 Dichloro 4 Nitrophenyl 1h Pyrrole and Its Analogues
Strategies for N-Arylation of Pyrrole (B145914) Systems
N-arylation is a cornerstone of synthetic strategies for producing N-aryl pyrroles. These reactions involve the formation of a bond between the pyrrole nitrogen and an aryl electrophile. Transition-metal-catalyzed coupling reactions, particularly those using copper, are among the most effective methods for this transformation, offering mild reaction conditions and high yields. rsc.orgresearchgate.net
Table 1: Overview of N-Arylation Strategies
| Strategy | Description | Key Reactants | Typical Conditions |
|---|---|---|---|
| Intermolecular Aza-Wittig | Formation of an iminophosphorane from an organic azide (B81097), followed by reaction with a 1,4-dicarbonyl compound to form the pyrrole ring. google.com | Organic azide, 1,4-dicarbonyl compound, phosphine (B1218219) | Neutral solvents, mild reflux temperatures. scispace.com |
| Condensation Reactions | Direct condensation of a primary amine with a 1,4-dicarbonyl compound or its equivalent. nih.govpharmaguideline.com | Primary amine (e.g., 2,6-dichloro-4-nitroaniline), 1,4-dicarbonyl compound | Acid or metal catalysis (e.g., FeCl3), often in water or other protic solvents. organic-chemistry.org |
| Ullmann Condensation | Copper-catalyzed cross-coupling of a pyrrole with an aryl halide. acs.org | Pyrrole, Aryl halide (e.g., 1,3-dichloro-2-iodo-5-nitrobenzene) | Copper catalyst (e.g., CuI), ligand (e.g., diamine), base (e.g., K3PO4), toluene. acs.org |
The aza-Wittig reaction provides a powerful method for synthesizing N-substituted pyrroles. wikipedia.org This reaction involves the in situ generation of an iminophosphorane (or aza-ylide) from the reaction of an organic azide with a phosphine, typically triphenylphosphine. google.com This intermediate then reacts with a 1,4-dicarbonyl compound. The mechanism is analogous to the standard Wittig reaction, where the phosphine oxide is eliminated, leading to cyclization and the formation of the N-substituted pyrrole ring in a single step. google.comwikipedia.org
For the synthesis of the target compound, this would involve the reaction of 1-azido-2,6-dichloro-4-nitrobenzene with a 1,4-dicarbonyl compound like succinaldehyde (B1195056) or 2,5-dimethoxytetrahydrofuran (B146720) in the presence of a phosphine. The reaction proceeds under neutral conditions and generally provides high yields, making it a valuable tool for constructing nitrogen-containing heterocycles. google.comscispace.com The versatility of the aza-Wittig reaction allows for the synthesis of a wide array of N-substituted pyrroles by varying both the azide and the dicarbonyl components. acs.org
Condensation reactions are among the most traditional and widely used methods for pyrrole synthesis. pharmaguideline.com The Paal-Knorr synthesis is a prime example, involving the condensation of a 1,4-dicarbonyl compound with a primary amine. nih.govmdpi.com To synthesize 1-(2,6-Dichloro-4-nitrophenyl)-1H-pyrrole, 2,6-dichloro-4-nitroaniline (B1670479) would be reacted with a precursor like 2,5-dimethoxytetrahydrofuran, which hydrolyzes in situ to form the necessary 1,4-dicarbonyl compound. organic-chemistry.orgnih.gov
This reaction is often catalyzed by an acid or a Lewis acid, such as iron(III) chloride, and can be performed under mild and environmentally friendly conditions, sometimes using water as the solvent. organic-chemistry.org The efficiency of the Paal-Knorr reaction makes it a practical and economical choice for accessing N-aryl pyrroles. organic-chemistry.orgmdpi.com
Derivatization Approaches for the this compound Scaffold
Once the core scaffold of this compound is synthesized, further functionalization can be achieved through various derivatization reactions on both the pyrrole and the phenyl rings.
The pyrrole ring is a π-excessive heterocycle, making it highly reactive towards electrophilic substitution, typically at the C-2 and C-5 positions. pharmaguideline.com Reactions such as the Vilsmeier-Haack reaction can be employed to introduce a formyl group onto the pyrrole ring, producing carbaldehyde derivatives. pharmaguideline.com This reaction uses phosphorus oxychloride and dimethylformamide and has been successfully applied to similar 1-phenyl-substituted heterocyclic systems. nih.gov
On the phenyl ring, the nitro group is a versatile functional handle. It can be readily reduced to an amino group, which can then be subjected to a wide range of transformations, such as diazotization followed by Sandmeyer reactions to introduce various substituents (e.g., -Cl, -Br, -CN) or conversion into amides and sulfonamides. This allows for extensive modification of the phenyl portion of the molecule, enabling the synthesis of a diverse library of analogues.
Nucleophilic Substitution Reactions on the Dichlorophenyl Ring
The direct formation of the C-N bond between a pyrrole anion and an activated aryl halide is a plausible, albeit challenging, route to this compound. This approach falls under the category of nucleophilic aromatic substitution (SNAr).
Reaction Principle: In this scenario, the pyrrolide anion, generated by treating pyrrole with a strong base, would act as the nucleophile. The substrate would need to be a highly electron-deficient dichloronitrobenzene derivative, such as 1,2,3-trichloro-5-nitrobenzene. The strong electron-withdrawing effect of the nitro group, combined with the presence of chlorine atoms, activates the benzene (B151609) ring towards nucleophilic attack. The pyrrolide anion would displace one of the chlorine atoms, ideally at the 1-position, to form the desired N-aryl pyrrole.
Challenges and Considerations: The success of this reaction is contingent on several factors. The nucleophilicity of the pyrrolide anion must be sufficient to attack the electron-poor aromatic ring. Furthermore, the reaction conditions must be carefully controlled to avoid side reactions, such as substitution at other positions on the benzene ring or reactions involving the nitro group. The steric hindrance posed by the two ortho-chlorine atoms on the target phenyl ring could significantly impede the approach of the pyrrolide nucleophile, potentially requiring harsh reaction conditions and leading to low yields. While the SNAr mechanism is well-established for polyfluoroarenes, its application to polychlorinated nitroaromatics with N-nucleophiles like pyrrole is less documented, making this a speculative but mechanistically conceivable approach. mdpi.comnih.gov
Cycloaddition Reactions of Pyrrole-2,5-dione Moieties
Cycloaddition reactions offer another strategic avenue for the construction of the N-aryl pyrrole core. A potential, though indirect, pathway involves the Diels-Alder reaction.
Reaction Principle: This strategy would likely begin with the synthesis of N-(2,6-dichloro-4-nitrophenyl)maleimide. This dienophile could then undergo a [4+2] cycloaddition reaction with a suitable diene, such as furan (B31954) or an in-situ generated diene like buta-1,3-diene. researchgate.netnih.govrsc.org The resulting cycloadduct would then require a subsequent aromatization step, potentially involving dehydration or another elimination reaction, to yield the pyrrole ring.
Key Intermediates and Analog Synthesis: The synthesis of the crucial N-(2,6-dichloro-4-nitrophenyl)maleimide intermediate would itself likely be achieved by the condensation of 2,6-dichloro-4-nitroaniline with maleic anhydride. The reactivity of this substituted maleimide (B117702) in Diels-Alder reactions would be influenced by the electronic nature of the N-aryl group. The electron-withdrawing dichloronitrophenyl substituent would enhance the dienophilicity of the maleimide, potentially facilitating the cycloaddition. mdpi.com
This methodology is particularly useful for synthesizing substituted pyrrole analogs, as the choice of both the diene and the dienophile can be varied to introduce a range of substituents on the final pyrrole ring.
Formation of Extended π-Systems via Condensation
The formation of extended π-conjugated systems typically involves the chemical modification of a pre-existing aromatic core rather than its initial synthesis. For this compound, this would entail reactions that build upon the pyrrole or the phenyl ring after the core structure has been assembled.
Computational and Theoretical Investigations of 1 2,6 Dichloro 4 Nitrophenyl 1h Pyrrole
Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netnih.gov It is widely employed to predict molecular geometries, energies, and other chemical properties.
Geometry Optimization and Energetic Landscapes
Geometry optimization is a fundamental DFT procedure used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. For 1-(2,6-Dichloro-4-nitrophenyl)-1H-pyrrole, this calculation would determine key structural parameters.
A critical aspect of this molecule's structure is the dihedral angle between the pyrrole (B145914) ring and the dichloronitrophenyl ring. Steric hindrance from the two chlorine atoms at the ortho positions (2 and 6) of the phenyl ring would likely force the two rings to be non-coplanar. DFT calculations would precisely quantify this twist angle.
By calculating the energy at various fixed dihedral angles, an energetic landscape, or rotational barrier, could be generated. This would reveal the energy penalty for rotation around the C-N bond connecting the two rings and identify the lowest-energy conformation.
| Parameter | Expected Outcome from DFT Optimization |
| Bond Lengths | Precise lengths for C-C, C-N, C-H, C-Cl, and N-O bonds. |
| Bond Angles | Angles defining the geometry of the pyrrole and phenyl rings. |
| Dihedral Angle | The crucial angle between the planes of the two aromatic rings. |
| Rotational Barrier | Energy required for rotation around the central C-N bond. |
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electron Delocalization
Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. wikipedia.orgimperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO : Represents the orbital from which an electron is most easily donated. Its energy level correlates with the molecule's ionization potential.
LUMO : Represents the orbital to which an electron is most easily accepted. Its energy level is related to the electron affinity.
For this compound, the electron-rich pyrrole ring would be expected to contribute significantly to the HOMO. Conversely, the electron-withdrawing dichloronitrophenyl group, particularly the nitro moiety, would dominate the LUMO. nih.gov This spatial separation of HOMO and LUMO indicates a potential for intramolecular charge transfer upon electronic excitation.
The HOMO-LUMO energy gap (ΔE) is a crucial parameter that reflects the chemical reactivity and kinetic stability of the molecule. nih.gov A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
Table 2: FMO Analysis Parameters
| Parameter | Description | Expected Insights |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. |
| ΔE (Gap) | ELUMO - EHOMO | Relates to chemical stability and the energy of the lowest electronic transition. |
Molecular Electrostatic Potential (MEP) Mapping and Reactivity Descriptors
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule from the perspective of an approaching positive charge. researchgate.net It is an invaluable tool for predicting sites of electrophilic and nucleophilic attack. researchgate.net
Red Regions (Negative Potential) : Indicate areas of high electron density, typically associated with lone pairs on electronegative atoms. These are sites susceptible to electrophilic attack. For this molecule, the oxygen atoms of the nitro group would be the most negative regions.
Blue Regions (Positive Potential) : Indicate areas of low electron density or electron deficiency, usually around hydrogen atoms or electron-poor centers. These are sites for nucleophilic attack.
Green Regions (Neutral Potential) : Represent areas with near-zero potential.
The MEP map would visually confirm the electron-withdrawing nature of the dichloronitrophenyl ring and the electron-donating character of the pyrrole ring.
Natural Bond Orbital (NBO) Analysis for Intermolecular Bonding and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of bonding by translating the complex, delocalized molecular orbitals into localized bonds and lone pairs, which aligns closely with Lewis structures. A key feature of NBO analysis is its ability to quantify delocalization effects and charge transfer through the examination of donor-acceptor interactions.
This is achieved by calculating the second-order perturbation energy, E(2), between a filled (donor) NBO and an empty (acceptor) NBO. A higher E(2) value indicates a stronger interaction and greater stabilization from electron delocalization. For this compound, significant interactions would be expected between the lone pair orbitals of the pyrrole nitrogen and the antibonding π* orbitals of the phenyl ring, providing a quantitative measure of electronic conjugation.
Electron Localization Function (ELF) and Reduced Density Gradient (RDG) Analysis of Noncovalent Interactions
The Electron Localization Function (ELF) is a method used to visualize regions in a molecule where electron pairs are likely to be found, such as covalent bonds and lone pairs. jussieu.frtaylorandfrancis.com ELF values range from 0 to 1. High ELF values (approaching 1) correspond to areas of high electron localization, clearly distinguishing core electrons, covalent bonds, and lone pairs.
The Reduced Density Gradient (RDG) is a technique specifically designed to identify and visualize noncovalent interactions (NCIs). researchgate.net By plotting the RDG against the electron density signed by the second Hessian eigenvalue, different types of interactions can be distinguished:
Strong Attractive Interactions (e.g., Hydrogen Bonds) : Appear as distinct spikes at negative values.
Weak van der Waals Interactions : Appear as broad regions around zero.
Steric Repulsion : Appear as spikes at positive values. This analysis would be particularly useful for studying potential intermolecular interactions in the solid state or dimers of the molecule.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra
While DFT is a ground-state theory, Time-Dependent DFT (TD-DFT) is an extension used to calculate the properties of molecules in their excited states. arxiv.orgresearchgate.net It is the standard method for simulating UV-visible electronic absorption spectra.
A TD-DFT calculation on this compound would yield the vertical excitation energies (the energy difference between the ground and excited state without change in geometry) and the oscillator strengths for each electronic transition. The oscillator strength is a measure of the probability of a given transition occurring.
The results would be presented as a simulated spectrum, showing peaks at specific wavelengths corresponding to the main electronic transitions. Analysis of the orbitals involved in the most intense transitions (e.g., HOMO → LUMO) would confirm the intramolecular charge-transfer character of the excitation. researchgate.net
Table 3: Predicted Outputs from TD-DFT Calculation
| Parameter | Description |
|---|---|
| Excitation Wavelength (λmax) | The wavelength of maximum absorption for the most probable electronic transitions. |
| Oscillator Strength (f) | The theoretical intensity of an electronic transition. |
| Major Orbital Contributions | Identifies which orbitals are involved (e.g., π → π, n → π) and confirms charge transfer. |
Based on a thorough search of available information, specific computational and theoretical investigations for the compound “this compound” corresponding to the detailed outline provided are not available in the public domain. The requested data on simulated UV-Visible spectra, Nucleus Independent Chemical Shift (NICS) calculations, molecular dynamics simulations, theoretical vibrational frequencies, and the prediction of nonlinear optical (NLO) properties for this exact molecule have not been found in published scientific literature.
Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline and focuses solely on the specified chemical compound. Writing such an article would require access to specific research data that does not appear to exist in the searched resources.
Reactivity and Mechanistic Studies of 1 2,6 Dichloro 4 Nitrophenyl 1h Pyrrole
Reaction Pathways and Intermediate Species
Role of Enaminone and Nitroalkene Intermediates in Pyrrole (B145914) Formation
The formation of the pyrrole ring in N-arylpyrroles can often proceed through pathways involving enaminone and nitroalkene intermediates. In the context of synthesizing 1-(2,6-dichloro-4-nitrophenyl)-1H-pyrrole, the Barton-Zard synthesis is a relevant pathway which utilizes a nitroalkene. This reaction involves the base-catalyzed reaction of an isocyanoacetate with a nitroalkene. The mechanism proceeds through a Michael-type addition of the isocyanoacetate to the nitroalkene, followed by an intramolecular cyclization (5-endo-dig), elimination of the nitro group, and subsequent tautomerization to form the aromatic pyrrole ring.
Enaminones are also versatile intermediates in pyrrole synthesis. nih.gov They can be formed from the reaction of primary amines with β-dicarbonyl compounds or their equivalents. These intermediates can then undergo cyclization reactions to form the pyrrole core. While direct evidence for the involvement of a specific enaminone in the synthesis of this compound is not extensively documented in readily available literature, the general reactivity of enaminones in forming N-substituted pyrroles is a well-established principle in organic synthesis. rsc.orgresearchgate.net
Intramolecular Cyclization Mechanisms (e.g., Wittig-type)
Intramolecular cyclization is a key step in many pyrrole syntheses. One notable example is the intramolecular Wittig reaction. This approach can be employed to construct the pyrrole ring by forming a phosphorus ylide within a molecule that also contains a carbonyl group, leading to a ring-closing olefination. While the direct application of an intramolecular Wittig reaction for the synthesis of this compound is not explicitly detailed in the provided search context, it represents a plausible synthetic strategy. For instance, a suitably substituted phosphonium (B103445) salt attached to the nitrogen of the 2,6-dichloro-4-nitroaniline (B1670479) precursor could react with a 1,4-dicarbonyl compound or its equivalent to set the stage for an intramolecular Wittig cyclization.
More broadly, intramolecular cyclization is a fundamental process in various pyrrole syntheses, such as the Paal-Knorr synthesis, where the initial condensation of a primary amine with a 1,4-dicarbonyl compound is followed by a dehydrative cyclization. beilstein-journals.org
Influence of Substituents on Reaction Outcomes
The substituents on the N-phenyl ring of this compound, namely the two chlorine atoms at the ortho positions and the nitro group at the para position, exert a profound influence on the compound's reactivity and the outcomes of its reactions.
Electron-Withdrawing Group Effects on Aromatic Ring Activation and Electron Density
The 2,6-dichloro-4-nitrophenyl group is strongly electron-withdrawing due to the inductive effect of the chlorine atoms and the combined inductive and resonance effects of the nitro group. This has several significant consequences for the reactivity of the molecule.
Firstly, the strong electron-withdrawing nature of the substituent significantly deactivates the N-phenyl ring towards electrophilic aromatic substitution. The electron density of this ring is greatly diminished, making it less susceptible to attack by electrophiles.
Secondly, this electron withdrawal has a substantial impact on the electron density of the pyrrole ring itself. The nitrogen atom's lone pair, which is crucial for the aromaticity of the pyrrole ring, is delocalized not only within the five-membered ring but is also drawn towards the electron-deficient phenyl group. This reduction in electron density on the pyrrole ring makes it less reactive towards electrophilic attack compared to unsubstituted pyrrole or pyrroles with electron-donating groups on the N-aryl substituent. Conversely, the pyrrole ring becomes more susceptible to nucleophilic attack.
The table below summarizes the expected effects of the substituents on the electron density of the aromatic rings.
| Substituent | Position | Electronic Effect | Impact on Ring Electron Density |
| Nitro (NO₂) | para | Strong -I, Strong -R | Decreases |
| Chloro (Cl) | ortho | Strong -I, Weak +R | Decreases |
Note: -I refers to a negative inductive effect (electron-withdrawing), and -R refers to a negative resonance effect (electron-withdrawing). +R refers to a positive resonance effect (electron-donating).
Regioselectivity in Cycloaddition and Condensation Reactions
The altered electron density and steric hindrance imposed by the 2,6-dichloro-4-nitrophenyl group also play a crucial role in determining the regioselectivity of cycloaddition and condensation reactions involving the pyrrole ring.
In cycloaddition reactions , such as the Diels-Alder reaction where the pyrrole can act as a diene, the presence of the strong electron-withdrawing group on the nitrogen atom is expected to influence the regiochemical outcome. The reduced electron density of the pyrrole ring would make it a less reactive diene. However, when reactions do occur, the regioselectivity will be governed by the electronic and steric profiles of both the diene and the dienophile. Theoretical studies on related systems have shown that the local reactivity indices, influenced by substituents, can predict the favored regioisomers in cycloaddition reactions. mdpi.com
For condensation reactions , for instance with aldehydes or ketones, the regioselectivity of the reaction on the pyrrole ring is also affected. Electrophilic attack, which is often the initial step in acid-catalyzed condensation reactions, is generally disfavored due to the deactivating effect of the N-aryl group. When such reactions are forced, substitution is likely to occur at the C2 or C5 positions of the pyrrole ring, as these are typically the most nucleophilic positions. However, the steric bulk of the ortho-chloro substituents on the phenyl ring could hinder attack at the adjacent C2 and C5 positions, potentially leading to unusual reactivity or a preference for the less sterically encumbered C3 and C4 positions under certain conditions. The precise regiochemical outcome would depend on the specific reaction conditions and the nature of the condensing partner. beilstein-journals.org
Potential Applications in Advanced Materials Science Based on 1 2,6 Dichloro 4 Nitrophenyl 1h Pyrrole Structure
Precursors for Complex Molecular Architectures
The structure of 1-(2,6-dichloro-4-nitrophenyl)-1H-pyrrole makes it a valuable precursor for the synthesis of more complex molecular architectures. Pyrrole (B145914) derivatives are known to be versatile building blocks in the creation of advanced materials, including conductive polymers and larger, more intricate molecules. ontosight.ai The presence of reactive sites on both the pyrrole and the substituted phenyl ring allows for further chemical modifications.
The dichloro-nitrophenyl group, in particular, offers several avenues for synthetic elaboration. The chlorine atoms can be substituted through various cross-coupling reactions, enabling the connection of this unit to other molecular fragments. The nitro group can be reduced to an amine, which can then participate in a wide range of chemical transformations, such as amide bond formation or the synthesis of other heterocyclic systems. These functionalities allow for the systematic construction of larger, well-defined molecular structures with tailored properties.
Exploration in Optoelectronic Materials
The electronic properties of this compound, arising from the juxtaposition of an electron-donating pyrrole ring and a potent electron-accepting substituted phenyl ring, make it a compelling candidate for investigation in optoelectronic materials. nih.gov The interaction between these two components can lead to intramolecular charge transfer (ICT) characteristics, which are fundamental to the performance of many organic electronic devices.
Charge Transport Characteristics in Organic Semiconductors
In the realm of organic semiconductors, the ability of a material to transport charge is paramount. The molecular structure of this compound suggests that it could be a component of n-type (electron-transporting) or ambipolar (both electron- and hole-transporting) organic field-effect transistors (OFETs). The strong electron-withdrawing nature of the dichloro-nitrophenyl group is expected to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the molecule. A low-lying LUMO is a key requirement for efficient electron injection and transport in organic semiconductors.
The planarity of the molecule and the potential for intermolecular interactions, such as π-π stacking, would also play a crucial role in determining its charge transport properties in the solid state. While specific experimental data for this compound is not available, studies on similar donor-acceptor molecules based on pyrrole and diketopyrrolopyrrole (DPP) have demonstrated that tuning the strength of the acceptor unit is a powerful strategy for achieving high-performance charge transport. rsc.org
Table 1: Predicted Electronic Properties of this compound Based on Analogous Structures
| Property | Predicted Characteristic | Rationale |
| HOMO Energy Level | Relatively low | Influenced by the electron-withdrawing substituent. |
| LUMO Energy Level | Low | Strong electron-withdrawing effect of the dichloro-nitrophenyl group. |
| Band Gap | Relatively small | Resulting from the intramolecular charge transfer between the pyrrole and the substituted phenyl ring. |
| Charge Carrier Mobility | Potentially ambipolar | The pyrrole unit can support hole transport, while the acceptor unit can facilitate electron transport. |
Note: These are predicted properties based on the general behavior of similar donor-acceptor molecules and require experimental verification.
Design of Acceptor Molecules for Organic Photovoltaic Cells
The design of efficient acceptor molecules is a critical area of research in organic photovoltaic (OPV) cells. Non-fullerene acceptors (NFAs) have gained significant attention for their tunable electronic and optical properties. The structure of this compound contains the essential features of a potential NFA building block.
Development of Dyes and Pigments with Tunable Absorption Characteristics
The intense color often associated with molecules possessing strong ICT character makes them suitable for use as dyes and pigments. The electronic transition between the highest occupied molecular orbital (HOMO), primarily located on the electron-rich pyrrole ring, and the LUMO, concentrated on the electron-deficient dichloro-nitrophenyl group, is expected to occur in the visible region of the electromagnetic spectrum.
By chemically modifying the structure of this compound, it would be possible to tune its absorption characteristics. For instance, introducing different substituents on the pyrrole ring or altering the substitution pattern on the phenyl ring would shift the absorption maximum to different wavelengths, thereby changing the color of the resulting dye. Diketopyrrolopyrrole (DPP) dyes, which share the pyrrole motif, are a well-established class of high-performance pigments known for their brilliant colors and excellent stability. researchgate.net This suggests that derivatives of this compound could also exhibit interesting and tunable color properties.
Q & A
Q. What are the recommended synthetic routes for 1-(2,6-Dichloro-4-nitrophenyl)-1H-pyrrole, and how do reaction conditions influence product yield?
The synthesis typically involves palladium-catalyzed cross-coupling or reductive cyclization reactions. For example, nitroarenes can undergo cyclization using formic acid derivatives as CO surrogates, with yields optimized by controlling catalyst loading (e.g., 5 mol% Pd(OAc)₂), temperature (80–100°C), and solvent polarity (DMF or toluene). A reported palladium-catalyzed reductive cyclization achieved 66% yield under these conditions . Reaction time and solvent choice (e.g., DMF for polar intermediates) are critical to avoid side reactions like over-reduction of the nitro group .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?
- ¹H/¹³C NMR : Analyze aromatic proton splitting patterns (δ 6.3–7.3 ppm for pyrrole protons; δ 7.5–8.2 ppm for nitro-substituted phenyl groups). Coupling constants (e.g., J = 2.8–3.5 Hz) confirm substitution patterns .
- IR Spectroscopy : Identify NO₂ asymmetric stretching (~1520 cm⁻¹) and C-Cl stretches (~750 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 257.46 for C₆H₃Cl₃N₂O₃ derivatives) confirm molecular weight .
Q. What safety protocols are critical when handling nitro-substituted pyrrole derivatives like this compound?
Q. How does the nitro group in this compound influence its reactivity in subsequent chemical modifications?
The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the pyrrole ring’s α-position. Reduction of the nitro group (e.g., using H₂/Pd-C) yields reactive amine intermediates, enabling further functionalization (e.g., amidation, diazotization) .
Advanced Research Questions
Q. What strategies can optimize the yield of this compound in multi-step syntheses involving palladium-catalyzed reactions?
- Catalyst Optimization : Screen ligands (e.g., PPh₃, Xantphos) to enhance Pd(OAc)₂ activity.
- Solvent Effects : Use DMF for polar intermediates or toluene for sterically hindered substrates.
- Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes side reactions .
- Example: A 66% yield was achieved using 5 mol% Pd(OAc)₂ at 80°C in DMF .
Q. How can contradictory NMR data arising from tautomeric forms of this compound be resolved?
Q. What computational methods predict the bioactivity of this compound against microbial targets?
- Molecular Docking : Simulate binding to microbial enzymes (e.g., cytochrome P450) using AutoDock Vina.
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values.
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories .
Q. What experimental evidence supports the role of nitro group reduction in the compound's mechanism of action?
- In Vitro Assays : Nitroreductase enzymes convert the nitro group to cytotoxic amine species, as shown by LC-MS detection of hydroxylamine intermediates.
- Cellular Trapping : Use nitroreductase-deficient bacterial strains to confirm reduced cytotoxicity .
Q. How do crystallographic studies inform the solid-state behavior of halogenated pyrrole derivatives?
Q. What catalytic systems enhance regioselectivity in cross-coupling reactions involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
